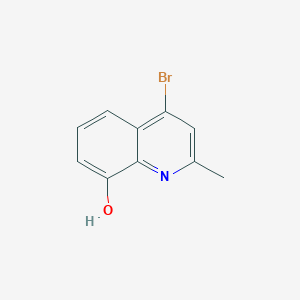

4-Bromo-2-methyl-quinolin-8-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8BrNO |

|---|---|

Molecular Weight |

238.08 g/mol |

IUPAC Name |

4-bromo-2-methylquinolin-8-ol |

InChI |

InChI=1S/C10H8BrNO/c1-6-5-8(11)7-3-2-4-9(13)10(7)12-6/h2-5,13H,1H3 |

InChI Key |

AXGSNPLUVDMZAR-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C=CC=C(C2=N1)O)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 4 Bromo 2 Methyl Quinolin 8 Ol Derivatives

Reactivity of the Bromine Moiety

The carbon-bromine bond at the 4-position of the quinoline (B57606) ring is a key site for synthetic elaboration. Its reactivity is primarily exploited through metal-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, enabling the introduction of a wide range of functional groups.

Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The bromine atom at the C4 position of 4-Bromo-2-methyl-quinolin-8-ol serves as an excellent electrophilic partner in these transformations.

The Suzuki-Miyaura coupling involves the reaction of the bromoquinoline with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This reaction is widely used to introduce aryl or heteroaryl substituents. While direct studies on this compound are specific, analogous transformations on similar scaffolds, such as 4-chloro-8-tosyloxyquinoline, demonstrate the feasibility and utility of this approach for creating 4-aryl-8-hydroxyquinolines. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the C-Br bond, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

The Sonogashira coupling allows for the formation of a carbon-carbon bond between the bromoquinoline and a terminal alkyne. researchgate.net This reaction is typically co-catalyzed by palladium and copper salts and requires a base. This method is instrumental in synthesizing arylalkynes and conjugated enynes. The reactivity order of halogens in Sonogashira couplings is generally I > Br > Cl, making the 4-bromo substrate a suitable candidate for selective functionalization. These reactions are conducted under mild conditions and are tolerant of various functional groups, which is advantageous when dealing with the multifunctional this compound.

| Reaction | Coupling Partner | Catalyst System | Typical Conditions | Product Type |

| Suzuki Coupling | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligands | Base (e.g., Na₂CO₃, K₂CO₃), Solvent (e.g., Toluene, Dioxane), Heat | 4-Aryl/Heteroaryl-2-methyl-quinolin-8-ol |

| Sonogashira Coupling | Terminal Alkyne | PdCl₂(PPh₃)₂, CuI | Base (e.g., Et₃N, Piperidine), Solvent (e.g., THF, Toluene), Room Temp to Heat | 4-Alkynyl-2-methyl-quinolin-8-ol |

Nucleophilic Aromatic Substitution (SNAr) Reactions

The bromine atom at the electron-deficient 4-position of the quinoline ring can be displaced by various nucleophiles through a Nucleophilic Aromatic Substitution (SNAr) mechanism. nih.govlibretexts.orglibretexts.org The reaction proceeds via a two-step addition-elimination pathway, where the nucleophile attacks the carbon bearing the bromine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com Subsequent elimination of the bromide ion restores the aromaticity and yields the substituted product.

The rate of SNAr reactions is influenced by the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I, which is inverse to the trend seen in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the halogen that polarizes the C-X bond. youtube.com Despite bromine being a less effective leaving group than chlorine in this context, SNAr reactions at the 4-position of bromoquinolines are well-documented, particularly with potent nucleophiles like amines and thiols. researchgate.netacsgcipr.orgnih.gov These reactions are often carried out in polar aprotic solvents and may be facilitated by base. acsgcipr.org

| Nucleophile Type | Example Nucleophile | Typical Conditions | Product |

| Nitrogen Nucleophiles | Primary/Secondary Amines (e.g., Piperidine, Aniline) | Polar solvent (e.g., DMF, DMSO), Heat | 4-Amino-2-methyl-quinolin-8-ol Derivatives |

| Sulfur Nucleophiles | Thiols (e.g., Thiophenol) | Base (e.g., K₂CO₃), Polar solvent (e.g., DMF) | 4-(Thioether)-2-methyl-quinolin-8-ol Derivatives |

| Oxygen Nucleophiles | Alkoxides (e.g., Sodium Methoxide) | Alcohol solvent, Heat | 4-Alkoxy-2-methyl-quinolin-8-ol Derivatives |

Precursor Role in Multifunctional Compound Synthesis

The reactivity of the bromine moiety makes this compound a valuable precursor for creating more complex, multifunctional molecules. nih.gov The ability to selectively functionalize the C4-position allows for the systematic modification of the quinoline core to tune its electronic, optical, and biological properties.

Via Cross-Coupling: Introducing extended π-systems through Suzuki and Sonogashira reactions can generate compounds with applications as fluorescent probes, organic light-emitting diode (OLED) materials, or as scaffolds for pharmacologically active agents. nih.gov

Via SNAr: The introduction of amino, thio, or alkoxy groups can significantly alter the molecule's hydrogen bonding capacity, lipophilicity, and metal-chelating properties. This is a common strategy in drug discovery to optimize the pharmacokinetic and pharmacodynamic profile of a lead compound.

By leveraging these reactions, this compound serves as a versatile building block, providing a straightforward entry point to a wide range of substituted 2-methyl-quinolin-8-ol derivatives that would be otherwise difficult to synthesize. researchgate.net

Reactivity of the Methyl Group at Position 2

The methyl group at the C2-position of the quinoline ring is not an inert substituent. Its proximity to the ring nitrogen atom makes its protons acidic, rendering it an "active methyl group." This activity allows for its participation in both oxidative functionalization and condensation reactions.

Oxidative Functionalization of the Methyl Group

The 2-methyl group of quinolines can be selectively oxidized to afford corresponding aldehydes, carboxylic acids, or carbinols. A common and effective reagent for this transformation is selenium dioxide (SeO₂). nih.govemporia.eduresearchgate.netresearchgate.net The reaction is typically carried out by heating the substrate with SeO₂ in a solvent like dioxane, xylene, or a mixture of ethanol (B145695) and cyclohexane. researchgate.netresearchgate.net The mechanism is believed to involve an ene reaction followed by a nih.govnih.gov-sigmatropic rearrangement.

Studies on various methylquinolines have shown that a 2-methyl group is generally more susceptible to oxidation with SeO₂ than a 4-methyl group. nih.gov This selective oxidation provides direct access to quinoline-2-carbaldehydes, which are themselves valuable intermediates for further synthetic transformations. For instance, 2-methylquinoline (B7769805) can be oxidized to quinoline-2-carbaldehyde in good yield. nih.govacs.org While the presence of the bromo and hydroxyl groups on the this compound scaffold might influence reaction conditions, the fundamental reactivity of the 2-methyl group is expected to remain.

Condensation Reactions Involving the Methyl Group

The active nature of the 2-methyl group enables it to act as a nucleophile in condensation reactions, particularly with aldehydes and ketones. In the presence of a base or acid catalyst, the methyl group can be deprotonated to form a carbanion, which then attacks the carbonyl carbon of an aldehyde. youtube.com Subsequent dehydration of the resulting aldol-type intermediate yields a styrylquinoline derivative. rsc.orgtandfonline.com

This reaction, a variant of the Claisen-Schmidt condensation, is a classical method for synthesizing 2-styrylquinolines. nih.govrsc.orgnih.goviucr.org The reaction of 2-methylquinoline with various benzaldehydes, often catalyzed by acetic anhydride (B1165640) or indium trichloride, produces trans-β-(2-quinolyl)styrenes. nih.govrsc.org The electron-withdrawing or -donating nature of substituents on the benzaldehyde (B42025) can influence the reaction rate. rsc.org This synthetic route provides access to a class of compounds known for a range of biological activities and interesting photophysical properties.

| Reaction Type | Reagent | Catalyst/Conditions | Product Type |

| Oxidative Functionalization | Selenium Dioxide (SeO₂) | Heat, Dioxane or Xylene | Quinoline-2-carbaldehyde |

| Condensation | Aromatic Aldehyde (e.g., Benzaldehyde) | Acetic Anhydride or InCl₃, Heat | 2-Styrylquinoline (B1231325) |

N-Methylation and its Regioselectivity

The nitrogen atom of the quinoline ring in this compound is a nucleophilic center and can undergo alkylation, specifically N-methylation, to form a quaternary quinolinium salt. This reaction, often referred to as quaternization, is highly regioselective, occurring exclusively at the heterocyclic nitrogen atom.

The N-methylation is typically achieved using an electrophilic methylating agent. For instance, studies on related quinoline arene oxides have shown that powerful reagents like methyl trifluoromethanesulfonate (B1224126) are effective in yielding the corresponding N-methylquinolinium salts. rsc.org The reaction proceeds via a standard S(_N)2 mechanism, where the lone pair of electrons on the quinoline nitrogen attacks the methyl group of the alkylating agent, displacing the leaving group.

The choice of reaction conditions and base can influence the competition between N-alkylation and O-alkylation. For related quinoline systems, it has been demonstrated that the use of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF) can favor the formation of an anion, which then reacts with methyl iodide. nih.gov While this can lead to mixtures of N- and O-methylated products in some quinoline structures, the inherent nucleophilicity of the quinoline nitrogen makes it a primary site for methylation under many conditions.

Table 1: N-Methylation Reaction Data for Quinoline Derivatives

| Substrate | Methylating Agent | Product Type | Reference |

| Quinoline Arene Oxides | Methyl trifluoromethanesulfonate | N-methylquinolinium salt | rsc.org |

| Methyl 4-hydroxy-2-(methylthio)quinoline-3-carboxylate | Methyl Iodide | N-methylated and O-methylated products | nih.gov |

Reactivity of the Hydroxyl Group at Position 8

The phenolic hydroxyl group at the C-8 position is a key functional group that dictates much of the molecule's reactivity. It can be deprotonated to form a phenoxide ion, which is a potent nucleophile, and it also plays a crucial role in the molecule's ability to coordinate with metal ions.

The hydroxyl group of this compound can be converted into an ether through O-alkylation. The most common method for this transformation is the Williamson ether synthesis. masterorganicchemistry.comlibretexts.org This reaction involves the deprotonation of the hydroxyl group by a strong base to form a nucleophilic alkoxide (or phenoxide in this case), followed by an S(_N)2 reaction with an alkyl halide. masterorganicchemistry.com

Reaction Steps:

Deprotonation: The 8-hydroxyl group is treated with a strong base, such as sodium hydride (NaH), to form the corresponding sodium 4-bromo-2-methyl-quinolin-8-olate.

Nucleophilic Attack: The resulting phenoxide ion then acts as a nucleophile, attacking a primary alkyl halide (e.g., methyl iodide or ethyl bromide) to form the corresponding 8-alkoxy derivative.

The choice of reagents is critical for the success of this S(_N)2 reaction. Primary alkyl halides are preferred as they minimize the competing E2 elimination reaction that can occur with more sterically hindered secondary and tertiary alkyl halides. masterorganicchemistry.com

8-Hydroxyquinoline (B1678124) and its derivatives are renowned for their ability to act as potent chelating agents for a wide range of metal cations. nih.govresearchgate.net this compound is no exception, functioning as a bidentate ligand. Chelation occurs through the formation of coordinate bonds between a metal ion and two donor atoms within the ligand: the deprotonated oxygen of the hydroxyl group and the nitrogen atom of the quinoline ring. researchgate.net This forms a stable five-membered chelate ring.

The molecule can form stable, often colored, complexes with numerous metal ions, including transition metals like Cu(II), Ni(II), Co(II), and Zn(II), as well as other metals like Al(III) and Cr(III). mdpi.comnih.govsphinxsai.com The formation of these metal chelates is rapid at room temperature. researchgate.net

Research on substituted 8-hydroxyquinolines has shown that substituents can influence the geometry of the resulting metal complex. Specifically, substituents at the 2-position, such as the methyl group in this compound, can introduce steric hindrance that distorts the coordination environment around the metal ion. acs.org For example, in Cu(II) complexes, a 2-substituent can cause the typically square-planar geometry to twist into a "propeller-like" arrangement. acs.org Halogen substitutions at other positions, however, generally have little effect on the coordination geometry. acs.org

Table 2: Metal Chelation Properties of 8-Hydroxyquinoline Derivatives

| Metal Ion | Ligand Type | Coordination Sites | Effect of 2-Methyl Substituent | Reference |

| Cu(II) | Bidentate | Quinoline N, Phenolic O | Distorts complex geometry from square-planar | acs.org |

| Cr(III) | Bidentate | Quinoline N, Phenolic O | Forms stable supramolecular complexes | mdpi.comnih.gov |

| Al(III) | Bidentate | Quinoline N, Phenolic O | Forms stable hexa- or tetra-coordinated complexes | researchgate.net |

The 8-hydroxyquinoline scaffold is a suitable substrate for the Mannich reaction, a three-component condensation that results in the aminoalkylation of an acidic proton. nih.govwikipedia.org In the case of this compound, the hydroxyl group at C-8 strongly activates the aromatic ring towards electrophilic substitution, directing the reaction to the C-7 position.

The Mannich reaction typically involves:

An active hydrogen-containing compound (this compound).

An aldehyde (commonly formaldehyde).

A primary or secondary amine.

The mechanism starts with the formation of an electrophilic iminium ion from the reaction between the amine and formaldehyde (B43269). wikipedia.org The electron-rich quinoline ring, activated by the C-8 hydroxyl group, then attacks the iminium ion in an electrophilic aromatic substitution, leading to the formation of a C-C bond at the C-7 position. A specific example involves the reaction of 5-bromo-8-hydroxyquinoline with formaldehyde and pyrrolidine (B122466) to yield 5-Bromo-7-(pyrrolidin-1-ylmethyl)quinolin-8-ol. nih.gov This demonstrates the regioselectivity of the reaction for the position ortho to the activating hydroxyl group.

Overall Reaction Pathways and Cascade Transformations

The 4-bromo-quinoline structure serves as a versatile intermediate for further chemical transformations. Difficult-to-access 4-bromo quinolines can be constructed via cascade transformations. One such method involves the reaction of ortho-propynol phenyl azides with trimethylsilyl (B98337) bromide (TMSBr), which acts as an acid promoter to initiate a cascade cyclization that generates the 4-bromo quinoline core. researchgate.net

Once formed, this compound can be elaborated through various reaction pathways. The bromine atom at the C-4 position is susceptible to nucleophilic substitution or can participate in cross-coupling reactions, allowing for the introduction of a wide array of functional groups. For instance, treatment of related 4-chloro-8-tosyloxyquinolines with various nitrogen and sulfur nucleophiles leads to the formation of 4-amino and 4-thioalkyl-8-hydroxyquinolines. researchgate.netresearchgate.net These subsequent reactions highlight the utility of the halo-substituted quinolinol as a building block in multi-step syntheses. youtube.com

Mechanistic Investigations of Bromination and Methylation Processes

The synthesis of this compound involves the introduction of bromo and methyl groups onto the quinolin-8-ol backbone. The mechanisms for these processes are rooted in fundamental organic reactions.

Bromination: The bromination of the quinoline ring is an electrophilic aromatic substitution (EAS) reaction. lumenlearning.com For an activated ring system like 8-hydroxyquinoline, the hydroxyl group is a strong ortho-, para-director. Bromination of 8-substituted quinolines typically yields a mixture of 5-bromo, 7-bromo, and 5,7-dibromo derivatives, with the product ratios depending on the reaction conditions and the amount of brominating agent used. researchgate.net The mechanism proceeds via the attack of the nucleophilic aromatic ring on an electrophilic bromine species (e.g., Br(_2) polarized by a Lewis acid catalyst like FeBr(_3), or Br(_2) alone for highly activated rings). lumenlearning.comlibretexts.org This forms a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), which then loses a proton to restore aromaticity and yield the brominated product. libretexts.org

Methylation: As discussed in section 3.2.3, methylation of the quinoline nitrogen proceeds via an S(_N)2 mechanism where the nitrogen acts as a nucleophile. rsc.orgnih.gov Theoretical studies using DFT calculations on related quinoline anions have been used to interpret the electron distribution and predict the most likely site of attack by an electrophile like methyl iodide. nih.gov These investigations help in understanding the factors that govern the chemoselectivity between N-methylation and O-methylation, such as solvent polarity and the nature of the base used for anion generation. nih.gov

Advanced Spectroscopic and Analytical Characterization of 4 Bromo 2 Methyl Quinolin 8 Ol and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons in a molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constant (J) are key parameters obtained from a ¹H NMR spectrum.

For a compound like 4-Bromo-2-methyl-quinolin-8-ol, one would expect to see distinct signals for the aromatic protons on the quinoline (B57606) ring system, a singlet for the methyl group, and a signal for the hydroxyl proton. The position and splitting of the aromatic protons are particularly informative for confirming the substitution pattern.

As an illustrative example, the ¹H NMR spectrum of the related compound 8-Bromo-2-methylquinoline in CDCl₃ shows a singlet for the methyl group (CH₃) at approximately δ 2.82 ppm. The aromatic protons appear in the range of δ 7.33-8.02 ppm, with specific multiplicities and coupling constants that allow for their assignment to positions 3, 4, 5, 6, and 7 on the quinoline ring. nih.gov For instance, the proton at position 7 (H-7) appears as a doublet of doublets with coupling constants J = 8.0 Hz and J = 1.2 Hz. nih.gov

In the case of 5,7-Dibromo-8-hydroxyquinoline , another analog, the ¹H NMR spectrum would show signals corresponding to the remaining protons on the quinoline ring, with their chemical shifts influenced by the two bromine atoms and the hydroxyl group. The absence of signals for H-5 and H-7 would confirm the substitution pattern.

Table 1: Representative ¹H NMR Data for Analogs of this compound

| Compound Name | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|---|

| 8-Bromo-2-methylquinoline | CH₃ | 2.82 | s | - | nih.gov |

| H-3, H-6 | 7.33 | m | - | nih.gov | |

| H-7 | 7.73 | dd | 8.0, 1.2 | nih.gov | |

| H-4, H-5 | 8.02 | m | - | nih.gov | |

| 6-Bromo-8-cyanoquinoline | H-2 | 9.08 | d | 4 | researchgate.net |

| H-3 | 7.58 | dd | 4, 8 | researchgate.net | |

| H-4, H-5, H-7 | 8.17-8.22 | m | - | researchgate.net | |

| 8-Bromo-6-cyanoquinoline | H-2 | 9.13 | dd | 4, 2 | researchgate.net |

| H-3 | 7.60 | dd | 4, 8 | researchgate.net | |

| H-4 | 8.19 | dd | 8, 1.6 | researchgate.net | |

| H-5 | 8.22 | d | 2.0 | researchgate.net |

Note: 's' denotes singlet, 'd' denotes doublet, 'dd' denotes doublet of doublets, and 'm' denotes multiplet.

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in a molecule typically gives a distinct signal, and the chemical shift of the signal indicates the electronic environment of that carbon.

For this compound, one would expect to see ten distinct signals in the ¹³C NMR spectrum, corresponding to the ten carbon atoms of the quinoline ring system and the methyl group. The carbons attached to the bromine, oxygen, and nitrogen atoms would have characteristic chemical shifts.

As a reference, the ¹³C NMR spectrum of 6,8-Dibromoquinoline shows signals for all nine carbon atoms of the quinoline core. researchgate.net The quaternary carbons (those not bonded to any hydrogen) often show weaker signals. researchgate.net The chemical shifts are influenced by the electronegativity of the bromine substituents and the nitrogen atom in the ring. researchgate.net

Table 2: Representative ¹³C NMR Data for Analogs of this compound

| Compound Name | Carbon | Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| 6,8-Dibromoquinoline | C-2 | 151.5 | researchgate.net |

| C-3 | 122.7 | researchgate.net | |

| C-4 | 135.9 | researchgate.net | |

| C-4a | 144.1 | researchgate.net | |

| C-5 | 129.7 | researchgate.net | |

| C-6 | 125.9 | researchgate.net | |

| C-7 | 135.7 | researchgate.net | |

| C-8 | 119.9 | researchgate.net | |

| C-8a | 130.1 | researchgate.net | |

| 6-Bromo-8-cyanoquinoline | C-2 | 152.8 | researchgate.net |

| C-3 | 123.6 | researchgate.net | |

| C-4 | 138.2 | researchgate.net | |

| C-4a | 146.1 | researchgate.net | |

| C-5 | 134.9 | researchgate.net | |

| C-6 | 119.0 | researchgate.net | |

| C-7 | 135.5 | researchgate.net | |

| C-8 | 114.8 | researchgate.net | |

| C-8a | 129.2 | researchgate.net |

2D NMR techniques are powerful tools for establishing the connectivity between atoms in a molecule.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of protons with the chemical shifts of the carbon atoms they are directly attached to. This is invaluable for assigning the signals in both the ¹H and ¹³C NMR spectra.

Heteronuclear Multiple Bond Correlation (HMBC): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This information is crucial for piecing together the molecular structure, especially for connecting quaternary carbons to the rest of the molecule.

For this compound, an HSQC spectrum would show a correlation between the methyl protons and the methyl carbon. It would also show correlations for each of the aromatic C-H pairs. An HMBC spectrum would be particularly useful for confirming the positions of the bromine atom and the methyl group by observing long-range correlations from the aromatic protons to the quaternary carbons and the methyl carbon.

NMR spectroscopy is exceptionally powerful for distinguishing between regioisomers, which have the same molecular formula but different arrangements of substituents. The ¹H NMR spectra of isomers like this compound, 5-Bromo-2-methyl-quinolin-8-ol, and 7-Bromo-2-methyl-quinolin-8-ol would be expected to show significant differences in the chemical shifts and splitting patterns of the aromatic protons.

For example, the proton at position 3 in this compound would likely appear as a singlet, as it has no adjacent protons. In contrast, in the 5-bromo and 7-bromo isomers, the proton at position 3 would be a doublet, coupled to the proton at position 4. The number of signals in the aromatic region and their coupling constants provide a unique fingerprint for each isomer.

Comparing the ¹H NMR data of 6-Bromo-8-cyanoquinoline and 8-Bromo-6-cyanoquinoline clearly illustrates this principle. researchgate.net The chemical shifts and multiplicities of the aromatic protons are distinct for each isomer, allowing for their unambiguous identification (see Table 1).

Mass Spectrometry (MS and HRMS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can also provide information about its structure through the analysis of fragmentation patterns.

For this compound (C₁₀H₈BrNO), the mass spectrum would be expected to show a molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion peak will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity, separated by two mass units. High-Resolution Mass Spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the molecular formula.

The fragmentation pattern in the mass spectrum provides clues about the structure of the molecule. Common fragmentation pathways for quinoline derivatives include the loss of small molecules or radicals. For this compound, one might expect to see fragments corresponding to the loss of the bromine atom, the methyl group, or carbon monoxide from the ring system.

For instance, the mass spectrum of 6-Bromo-8-cyanoquinoline shows a prominent molecular ion peak cluster at m/z 231 and 233, corresponding to the two bromine isotopes. researchgate.net The fragmentation pattern includes the loss of the bromine atom and further fragmentation of the quinoline ring. researchgate.net

Table 3: Expected and Observed Mass Spectrometry Data for Analogs

| Compound Name | Molecular Formula | Expected [M]⁺ (⁷⁹Br/⁸¹Br) | Observed [M]⁺ (⁷⁹Br/⁸¹Br) | Key Fragments (m/z) | Reference |

|---|---|---|---|---|---|

| This compound | C₁₀H₈BrNO | 236.98/238.98 | - | - | - |

| 6-Bromo-8-cyanoquinoline | C₁₀H₅BrN₂ | 231.96/233.96 | 231/233 | 152, 125, 98 | researchgate.net |

| 8-Bromo-6-cyanoquinoline | C₁₀H₅BrN₂ | 231.96/233.96 | 231/233 | 152, 125, 98 | researchgate.net |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, resulting in a unique IR spectrum.

For this compound, the IR spectrum would be expected to show several characteristic absorption bands:

A broad O-H stretching band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.

C-H stretching bands for the aromatic and methyl groups, typically in the range of 2850-3100 cm⁻¹.

C=C and C=N stretching vibrations from the quinoline ring, which would appear in the 1450-1650 cm⁻¹ region.

A C-O stretching band for the phenolic hydroxyl group, usually around 1200-1260 cm⁻¹.

A C-Br stretching band, which would be found in the fingerprint region, typically below 700 cm⁻¹.

As an example, the IR spectrum of 6,8-Dibromoquinoline shows characteristic peaks for the aromatic C-H stretching (around 3026 cm⁻¹) and the C=C and C=N ring stretching vibrations (1638-1545 cm⁻¹). researchgate.net The spectrum of a related selenium-containing 8-hydroxyquinoline (B1678124) derivative clearly shows a broad band for the aromatic O-H group at 3353 cm⁻¹. proquest.com

Table 4: Characteristic IR Absorption Frequencies

| Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|

| O-H (hydroxyl) | 3200-3600 (broad) |

| C-H (aromatic) | 3000-3100 |

| C-H (methyl) | 2850-2970 |

| C=C, C=N (aromatic ring) | 1450-1650 |

| C-O (phenol) | 1200-1260 |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) is a paramount technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For quinoline derivatives, single-crystal XRD provides precise data on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding their chemical behavior and potential applications.

While specific crystallographic data for this compound is not widely available in public literature, analysis of closely related analogs such as 4-Bromo-8-methoxyquinoline and 8-Bromo-2-methylquinoline provides significant insights into the expected solid-state structure.

Research Findings on Analogs:

4-Bromo-8-methoxyquinoline: The crystal structure of this analog reveals that the non-hydrogen atoms of the molecule are essentially co-planar. nih.gov In its crystal lattice, molecules are linked by weak intermolecular C—H···π(arene) interactions, forming one-dimensional chains. nih.gov This planarity is a common feature of the quinoline ring system.

8-Bromo-2-methylquinoline: The crystal structure of this compound shows a nearly planar quinoline system, with a very small dihedral angle between the benzene (B151609) and pyridine (B92270) rings. nih.gov The packing of molecules in the crystal is characterized by a face-to-face arrangement, indicating the presence of π-π stacking interactions between adjacent molecules, with a centroid-centroid distance of approximately 3.76 Å. nih.gov

These findings suggest that this compound would likely exhibit a planar molecular structure. The presence of the hydroxyl group at the 8-position introduces the potential for strong intermolecular hydrogen bonding, which would be a dominant feature in its crystal packing, likely influencing its melting point and solubility. The bromine atom would also participate in halogen bonding and other weak intermolecular interactions.

Below is a table summarizing crystallographic data for a relevant analog, 8-Bromo-2-methylquinoline. nih.gov

| Parameter | Value for 8-Bromo-2-methylquinoline nih.gov |

| Chemical Formula | C₁₀H₈BrN |

| Molecular Weight | 222.08 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 5.0440 (17) |

| b (Å) | 13.467 (4) |

| c (Å) | 13.391 (4) |

| β (°) | 97.678 (4) |

| Volume (ų) | 901.4 (5) |

| Z | 4 |

| Calculated Density (Mg/m³) | 1.636 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for characterizing the electronic transitions within a molecule. For aromatic systems like 8-hydroxyquinoline and its derivatives, the spectra are dominated by π → π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the substitution pattern on the quinoline ring.

The parent compound, 8-hydroxyquinoline, exhibits characteristic absorption bands in the UV region. The introduction of substituents such as a methyl group (an auxochrome) and a bromine atom (which can act as both an auxochrome and introduce a heavy-atom effect) on the quinoline scaffold of this compound is expected to cause shifts in these absorption bands.

Detailed Research Findings:

The UV-Vis spectrum of 8-hydroxyquinoline typically shows two main absorption bands. These bands arise from electronic π-π* transitions within the quinolinolate ligands. researchgate.net

Substitution on the 8-hydroxyquinoline ring system generally leads to a red shift (bathochromic shift) in the absorption maxima. For instance, the introduction of various groups at the 5- and 7-positions has been shown to shift the luminescence wavelengths to the red compared to the parent 8-hydroxyquinoline. epa.gov

The solvent environment can also influence the UV-Vis spectrum due to solvatochromic effects, which alter the energy levels of the electronic states. Studies on 8-hydroxyquinoline complexes have been conducted in solvents like methanol (B129727), chloroform, and dimethyl sulfoxide. scirp.org

For this compound, one would anticipate absorption bands corresponding to the π → π* transitions of the bicyclic aromatic system. The electron-donating methyl group and the electron-withdrawing but polarizable bromine atom would likely result in a bathochromic shift compared to unsubstituted 8-hydroxyquinoline.

The table below presents typical UV-Vis absorption data for 8-hydroxyquinoline, providing a baseline for understanding the spectra of its derivatives.

| Compound/Complex | Solvent | Absorption Maxima (λmax, nm) | Reference |

| 8-Hydroxyquinoline | Methanol | ~250, ~310 | researchgate.net |

| Co(II)-8-HQ Complex | Methanol | 371 | scirp.org |

| Ni(II)-8-HQ Complex | Methanol | 366 | scirp.org |

Chromatographic Techniques for Purity Assessment and Separation (e.g., TLC, HPLC, GC-MS)

Chromatographic methods are indispensable for the separation, identification, and purity assessment of synthetic organic compounds like this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring reaction progress and assessing the purity of a sample. For a moderately polar compound like this compound, a typical mobile phase would consist of a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) on a silica (B1680970) gel stationary phase. The compound's retention factor (Rf) would depend on the precise solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the quantitative analysis and purification of quinoline derivatives. A reversed-phase HPLC method is commonly employed for such compounds.

Stationary Phase: A C18 (octadecylsilyl) column is typically used, which separates compounds based on their hydrophobicity.

Mobile Phase: A mixture of water (often with a modifier like formic acid or trifluoroacetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol is used. A gradient elution, where the proportion of the organic solvent is increased over time, is often effective for separating the desired product from impurities and starting materials.

Detection: A UV detector is highly effective, set to a wavelength where the compound exhibits strong absorbance, as determined from its UV-Vis spectrum (e.g., in the 250-370 nm range).

Studies on related quinoline derivatives have successfully used RP-HPLC to determine lipophilicity, which is directly related to the retention time in a reversed-phase system. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and thermally stable compounds. While the hydroxyl group in this compound may require derivatization (e.g., silylation) to increase its volatility and prevent peak tailing, GC-MS can provide excellent separation and definitive identification based on the mass spectrum. The mass spectrometer fragments the molecule in a reproducible manner, yielding a characteristic fragmentation pattern that serves as a molecular fingerprint.

The following table outlines typical parameters for the chromatographic analysis of quinoline derivatives.

| Technique | Stationary Phase | Typical Mobile Phase/Carrier Gas | Detection Method |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV light (254 nm) |

| HPLC | C18 (Reversed-Phase) | Gradient of Water (0.1% Formic Acid) and Acetonitrile | UV-Vis Diode Array |

| GC-MS | Phenyl-methylpolysiloxane | Helium | Mass Spectrometry (EI) |

Theoretical and Computational Investigations of 4 Bromo 2 Methyl Quinolin 8 Ol Derivatives

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net DFT calculations are instrumental in exploring the geometry, electronic properties, and reactivity of 4-Bromo-2-methyl-quinolin-8-ol derivatives. researchgate.netnih.gov

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap)

The electronic character of a molecule is fundamentally governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org The HOMO acts as an electron donor, while the LUMO is an electron acceptor. ajchem-a.comlibretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. ajchem-a.com

Table 1: Conceptual DFT-Calculated Electronic Properties of Substituted this compound Derivatives

| Derivative Substituent | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Implied Reactivity |

|---|---|---|---|---|

| -H (Parent Molecule) | -5.8 | -1.5 | 4.3 | Moderate |

| -NO₂ (Electron-Withdrawing) | -6.2 | -2.0 | 4.2 | Higher |

Note: The values in this table are illustrative and represent typical trends observed in related quinoline (B57606) systems.

Spectroscopic Property Predictions (e.g., NMR, UV-Vis)

DFT calculations are a reliable tool for predicting various spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds. researchgate.net

NMR Spectroscopy: By employing methods like the Gauge-Independent Atomic Orbital (GIAO), DFT can accurately calculate the ¹H and ¹³C NMR chemical shifts. nih.gov These theoretical values, when compared with experimental data, can confirm the proposed structure of this compound derivatives and help assign specific signals to the correct nuclei. researchgate.netnih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis) of molecules. bohrium.comrsc.org This method calculates the energies of vertical electronic transitions, which correspond to the absorption maxima (λ_max). researchgate.net By simulating the UV-Vis spectrum, researchers can understand the electronic transitions (e.g., π–π*) responsible for the observed absorption bands and how they are influenced by solvent effects and structural modifications. bohrium.comresearchgate.net

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value (DFT) | Experimental Value |

|---|---|---|

| ¹³C NMR Shift (C4-Br) | ~115 ppm | ~118 ppm |

| ¹H NMR Shift (C2-CH₃) | ~2.6 ppm | ~2.7 ppm |

Note: These values are hypothetical examples based on typical accuracies for quinoline derivatives.

Reactivity Predictions and Transition State Analysis

DFT is a powerful method for probing the chemical reactivity of molecules. By calculating various reactivity descriptors, the behavior of this compound derivatives in chemical reactions can be anticipated. scirp.org

Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness, derived from HOMO-LUMO energies, provide insights into the global reactivity of the molecule. nih.govrsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. This is crucial for predicting how the molecule will interact with other reagents.

Transition State Analysis: DFT can be used to locate transition state structures and calculate their activation energies. This information is vital for understanding reaction kinetics and determining the most plausible reaction pathways for the synthesis or modification of these quinoline derivatives. acs.org A theoretical study on quinolin-4-one derivatives showed that bromine substitution increases the molecule's reactivity. scirp.org

Molecular Dynamics (MD) Simulations

While DFT provides a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms, providing trajectories that reveal how molecules move, conform, and interact with their environment, such as a biological receptor or solvent. mdpi.comscispace.com

For this compound derivatives, MD simulations are particularly useful for:

Exploring Conformational Landscapes: Identifying the most stable conformations of the molecule in different environments.

Studying Ligand-Receptor Interactions: Simulating the binding of a quinoline derivative to a protein target. This can reveal the stability of the binding pose, identify key interacting amino acid residues, and estimate the binding free energy, which is crucial for drug design.

Analyzing Solvation Effects: Understanding how water or other solvent molecules are organized around the solute and their impact on its structure and dynamics. mdpi.com

MD simulations can thus provide atomic-level insights into the mechanisms of biological activity, complementing the electronic information obtained from DFT. nih.gov

Quantitative Structure-Activity Relationships (QSAR) for Structural Design Principles

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov The goal is to develop a predictive model that can be used to design new, more potent compounds. nih.gov

For this compound derivatives, a QSAR study would typically involve:

Data Set Compilation: Assembling a series of derivatives with experimentally measured biological activities (e.g., anticancer IC₅₀ values). benthamdirect.com

Descriptor Calculation: Calculating a wide range of molecular descriptors for each compound. These can include electronic (e.g., partial charges, HOMO/LUMO energies from DFT), steric (e.g., molecular volume), and hydrophobic (e.g., logP) properties.

Model Development: Using statistical methods like multiple linear regression to build a mathematical equation that correlates the descriptors with the observed activity.

Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques. nih.gov

Successful QSAR models can highlight which molecular properties are key for the desired biological activity. For instance, a model might reveal that bulky, electron-rich groups on the quinoline ring are favorable for activity, guiding the synthesis of new and improved derivatives. mdpi.com

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling, primarily using DFT, is an indispensable tool for elucidating complex reaction mechanisms at the molecular level. researchgate.net Instead of relying solely on experimental inference, calculations can map out the entire potential energy surface of a reaction.

For the synthesis of this compound and its derivatives, which can be achieved through methods like the Skraup or Doebner-von Miller reactions, computational modeling can: nih.goviipseries.org

Identify Intermediates and Transition States: Trace the reaction pathway from reactants to products, identifying all stable intermediates and the transition states that connect them.

Calculate Reaction Barriers: Determine the activation energy for each step, allowing for the identification of the rate-determining step.

Evaluate Alternative Pathways: Compare the energetics of different proposed mechanisms to determine the most feasible route.

Explain Stereoselectivity: In cases where chiral centers are formed, computational analysis can explain why one stereoisomer is formed preferentially over another.

By providing a detailed energetic and structural picture of the reaction, computational modeling offers a deeper understanding that can be used to optimize reaction conditions, improve yields, and design novel synthetic strategies. mdpi.com

Derivatization Strategies and Synthetic Utility

Modification at the Bromine Position via Cross-Coupling Reactions

The bromine atom at the C-4 position is a key handle for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling : This reaction couples the aryl bromide with an organoboron reagent, such as a boronic acid or boronate ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org It is widely used to form biaryl structures or to introduce alkyl, alkenyl, or alkynyl substituents. organic-chemistry.org For 4-Bromo-2-methyl-quinolin-8-ol, a Suzuki coupling would replace the bromine atom with a variety of aryl or alkyl groups, significantly diversifying the scaffold. google.comusd.edu

Heck Reaction : The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orgyoutube.com This method is particularly useful for synthesizing styrylquinolines by reacting the parent compound with various styrenes. nih.gov The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling : This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. lucp.netorganic-chemistry.orglibretexts.org Applying this to the 4-bromo position allows for the introduction of alkynyl moieties, which are valuable precursors for further transformations or as components in conjugated materials.

| Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed | Resulting Structure |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | C(sp²)-C(sp²) | 4-Aryl-2-methyl-quinolin-8-ol |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂ + PPh₃ + Base (e.g., Et₃N) | C(sp²)-C(sp²) | 4-Alkenyl-2-methyl-quinolin-8-ol |

| Sonogashira | Terminal Alkyne | PdCl₂(PPh₃)₂ + CuI + Base (e.g., Et₃N) | C(sp²)-C(sp) | 4-Alkynyl-2-methyl-quinolin-8-ol |

Functionalization of the Hydroxyl Group

The hydroxyl group at the C-8 position is a versatile functional handle that can be readily modified through various reactions, most commonly etherification and esterification. This position is crucial as the 8-hydroxyquinoline (B1678124) moiety (oxine) is a well-known chelating agent, and modifications here can tune the compound's electronic and metal-binding properties.

Etherification : Reaction with alkyl halides or tosylates under basic conditions (Williamson ether synthesis) yields the corresponding ethers. This allows for the introduction of a wide range of alkyl or aryl groups, which can modulate the compound's lipophilicity and steric profile.

Esterification : Acylation with acid chlorides or anhydrides in the presence of a base, or reaction with carboxylic acids under Fischer esterification conditions, produces esters. These ester derivatives can act as prodrugs or modify the compound's biological activity.

| Reaction Type | Reagent | Conditions | Functional Group Introduced |

|---|---|---|---|

| Etherification | R-X (Alkyl Halide) | Base (e.g., NaH, K₂CO₃) | -OR (Ether) |

| Esterification | RCOCl (Acyl Chloride) | Base (e.g., Pyridine (B92270), Et₃N) | -OC(O)R (Ester) |

| Sulfonylation | RSO₂Cl (Sulfonyl Chloride) | Base (e.g., Pyridine) | -OSO₂R (Sulfonate Ester) |

Transformations Involving the Methyl Group

The methyl group at the C-2 position (the quinaldine (B1664567) moiety) is activated by the adjacent nitrogen atom in the quinoline (B57606) ring, making its protons acidic and susceptible to a variety of transformations.

Oxidation : The methyl group can be oxidized to an aldehyde (quinoline-2-carbaldehyde) or a carboxylic acid (quinaldic acid) using appropriate oxidizing agents. tandfonline.comnih.govacs.org For instance, selenium dioxide is often used for oxidation to the aldehyde, while stronger oxidants like potassium permanganate (B83412) can yield the carboxylic acid. youtube.com These oxidized derivatives serve as key intermediates for further synthesis, such as the formation of amides or imines.

Condensation Reactions : The acidic protons of the methyl group allow it to participate in condensation reactions with aldehydes and ketones. rsc.org A classic example is the condensation with aromatic aldehydes (e.g., benzaldehyde) in the presence of a catalyst like acetic anhydride (B1165640) or zinc chloride to form 2-styrylquinoline (B1231325) derivatives. rsc.orgresearchgate.net This reaction significantly extends the conjugation of the system and is a powerful tool for creating chromophores or biologically active compounds.

| Transformation | Reagent(s) | Product Functional Group | Example Product |

|---|---|---|---|

| Oxidation | SeO₂ | Aldehyde (-CHO) | 4-Bromo-8-hydroxyquinoline-2-carbaldehyde |

| Oxidation | KMnO₄ | Carboxylic Acid (-COOH) | 4-Bromo-8-hydroxyquinoline-2-carboxylic acid |

| Condensation | Ar-CHO (Aromatic Aldehyde) | Styryl (-CH=CH-Ar) | 4-Bromo-2-(2-arylethenyl)-quinolin-8-ol |

Synthesis of Polyfunctionalized Quinoline Scaffolds

The orthogonal reactivity of the three functional groups on this compound allows for the programmed synthesis of highly substituted quinoline scaffolds. nih.gov A synthetic strategy could involve the sequential modification of each site. For example, one could first perform a Suzuki coupling at the C-4 position, followed by protection or modification of the C-8 hydroxyl group, and finally, execute a condensation reaction at the C-2 methyl group. This stepwise approach provides precise control over the final structure and enables the creation of complex molecules that would be difficult to access through other means. chemrxiv.org Such polysubstituted quinolines are of great interest in drug discovery, as substituents at different positions can fine-tune the molecule's interaction with biological targets. researchgate.net

Hybridization Strategies with Other Heterocyclic Systems

Molecular hybridization is a powerful strategy in drug design that combines two or more pharmacophoric units into a single molecule. nih.govthesciencein.org This approach aims to create new chemical entities with improved affinity, dual modes of action, or better selectivity. mdpi.com this compound is an excellent platform for creating such hybrids. nih.govresearchgate.net Each of its functional groups can serve as an anchor or linker to connect to other heterocyclic systems known for their biological activity, such as pyrimidines, imidazoles, or chalcones. nih.govmdpi.com For instance, the hydroxyl group can be used to form an ether or ester linkage with another heterocycle, or the bromine can be replaced via a cross-coupling reaction that incorporates a different heterocyclic motif. nih.gov

| Heterocyclic System | Potential Biological Activity | Possible Linkage Point on Quinoline |

|---|---|---|

| Chalcone | Antimalarial, Anticancer | C8-OH (via ether/ester linker) |

| Pyrimidine | Antimalarial, Antibacterial | C4-Br (via Suzuki coupling) |

| Imidazole | Antifungal, Anticancer | C2-CH₃ (after conversion to aldehyde/acid) |

| Triazole | Antimicrobial | C4-Br (via click chemistry post-alkynylation) |

Development of Chemical Libraries for Further Exploration

The diverse derivatization strategies applicable to this compound make it an ideal scaffold for combinatorial chemistry. youtube.comyoutube.com By systematically applying the reactions described above (cross-coupling, etherification/esterification, condensation) with a variety of building blocks, a large and diverse library of related quinoline compounds can be rapidly synthesized. Such libraries are invaluable for high-throughput screening campaigns in drug discovery and materials science. The core quinoline structure provides a rigid framework, while the systematic variation of substituents at the C-2, C-4, and C-8 positions allows for a thorough exploration of the chemical space around the scaffold to identify structure-activity relationships (SAR).

Q & A

Q. What are the standard synthetic routes for 4-bromo-2-methyl-quinolin-8-ol, and how can reaction conditions be optimized for yield and purity?

The synthesis typically involves bromination of 2-methylquinolin-8-ol using bromine or N-bromosuccinimide (NBS) in methanol or dichloromethane. For example, bromine in methanol with NaHCO₃ as a base at room temperature yields the product after quenching with Na₂SO₃ and recrystallization from ethanol . Key parameters include temperature control (room temperature to reflux) and stoichiometric ratios of brominating agents. Optimization may involve adjusting solvent polarity or using flow reactors for scalability .

Q. How is the purity of this compound validated post-synthesis?

Purity is assessed via HPLC for organic impurities, NMR for structural confirmation, and elemental analysis for compositional accuracy. Recrystallization from ethanol or acetonitrile is commonly used to remove byproducts like dihalogenated derivatives .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Identifies substituent positions (e.g., methyl at C2, bromine at C4) and confirms hydroxyl group presence.

- FT-IR : Detects O–H stretching (~3200 cm⁻¹) and C–Br vibrations (~600 cm⁻¹).

- MS (ESI or EI) : Confirms molecular weight (M⁺ at m/z 238.08) .

Q. What biological targets are commonly associated with halogenated quinoline derivatives like this compound?

These compounds interact with enzymes (e.g., DNA gyrase, cytochrome P450) and viral replication machinery. The bromine and methyl groups enhance lipophilicity, improving membrane permeability and target binding .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement provides precise bond lengths/angles. For example, hydrogen bonding (O–H⋯N, ~2.7 Å) and halogen interactions (Br⋯Br, ~3.6 Å) stabilize crystal packing . Discrepancies in planar geometry (RMSD <0.04 Å) can be addressed by comparing multiple datasets and refining using anisotropic displacement parameters .

Q. What strategies mitigate challenges in refining low-resolution X-ray data for this compound?

Q. How do halogen bonding and π-stacking interactions influence the material properties of this compound?

Halogen interactions (Type I Br⋯Br contacts) enhance thermal stability, while hydrogen bonding directs molecular alignment. The absence of π-stacking (interplanar distances >4 Å) reduces conductivity, making it less suitable for organic semiconductors but stable for crystallographic studies .

Q. What methodologies identify metabolic pathways or degradation products of this compound in biological systems?

- LC-MS/MS : Tracks metabolites via fragmentation patterns.

- Isotopic Labeling : Uses ¹⁴C or deuterated analogs to trace biotransformation.

- Enzyme Assays : Tests inhibition of cytochrome P450 isoforms (e.g., CYP3A4) .

Q. How can synthetic byproducts (e.g., dihalogenated derivatives) be minimized during bromination?

Q. What computational tools predict ligand-protein binding modes for this compound?

- Molecular Docking (AutoDock Vina) : Screens against targets like DNA gyrase.

- MD Simulations (GROMACS) : Assesses binding stability under physiological conditions.

- QSAR Models : Correlates substituent effects (e.g., bromine electronegativity) with activity .

Methodological Notes

- Crystallography : Use WinGX/ORTEP for structure visualization and SHELX suites for refinement .

- Data Contradictions : Cross-validate NMR/XRD results with computational chemistry (DFT calculations for optimized geometries) .

- Biological Assays : Include positive controls (e.g., ciprofloxacin for antimicrobial tests) to benchmark activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.